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Compound of Interest

Compound Name: 2-Phenylbenzimidazole

Cat. No.: B7731511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
phenylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry

and materials science. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-phenylbenzimidazole is C₁₃H₁₀N₂ with a molecular weight of

194.24 g/mol . Its structure is characterized by a phenyl group attached to the 2-position of a

benzimidazole core. This structural arrangement gives rise to a unique spectroscopic

fingerprint, which is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 2-phenylbenzimidazole are presented below, typically

recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 2-Phenylbenzimidazole (in DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.95 Singlet (broad) 1H N-H (imidazole)

~8.20 Multiplet 2H
H-2', H-6' (ortho-

protons of phenyl ring)

~7.65 - 7.48 Multiplet 5H
H-4, H-7, H-3', H-4',

H-5'

~7.23 Multiplet 2H H-5, H-6

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylbenzimidazole (in DMSO-d₆)[1]

Chemical Shift (δ) ppm Assignment

~151.1 C-2 (imidazole)

~143.2 C-7a

~135.4 C-3a

~130.1 C-1' (ipso-carbon of phenyl ring)

~129.8 C-3', C-5'

~128.9 C-4'

~126.4 C-2', C-6'

~122.0 C-5, C-6

~118.8 C-4

~111.3 C-7

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for 2-phenylbenzimidazole are listed below.
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Table 3: IR Spectroscopic Data for 2-Phenylbenzimidazole (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3442 Strong, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch

~1623 Strong C=N Stretch

~1450 Strong Aromatic C=C Stretch

~1410 Strong In-plane N-H Bend

~740 Strong
Ortho-disubstituted Benzene

C-H Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic

compounds like 2-phenylbenzimidazole exhibit characteristic absorption bands.[2][3]

Table 4: UV-Vis Spectroscopic Data for 2-Phenylbenzimidazole

Wavelength (λmax)
(nm)

Molar Absorptivity
(ε)

Solvent
Electronic
Transition

~205 High Methanol/Ethanol π → π

~255 - 275 Moderate Methanol/Ethanol π → π

~300 - 310 Low Methanol/Ethanol n → π*

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-
phenylbenzimidazole.

NMR Spectroscopy Protocol
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.

Sample Preparation:

Weigh approximately 5-10 mg of dry 2-phenylbenzimidazole powder.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

If necessary, gently warm the sample and vortex to ensure complete dissolution.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and 16-32 scans.

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of

scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton

decoupling is typically used to simplify the spectrum.

IR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry 2-phenylbenzimidazole into a fine powder using an

agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the

mortar.
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Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is

obtained.

Transfer a portion of the mixture to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
Instrumentation: A dual-beam UV-Vis spectrophotometer is suitable for this analysis.

Sample Preparation:

Prepare a stock solution of 2-phenylbenzimidazole in a suitable UV-grade solvent (e.g.,

methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a series of dilutions to a final concentration that gives an

absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the

micromolar range.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the reference beam of the spectrophotometer.

Fill a second quartz cuvette with the sample solution and place it in the sample beam.

Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the

absorption spectrum.
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Visualized Workflow: Synthesis of 2-
Phenylbenzimidazole
The synthesis of 2-phenylbenzimidazole is commonly achieved through the condensation of

o-phenylenediamine and benzaldehyde. This process can be visualized as a straightforward

workflow.
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Reaction Conditions
Product Formation

o-Phenylenediamine

Schiff Base Intermediate

Condensation
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Solvent
(e.g., Ethanol)

Catalyst
(e.g., Acid or Oxidant)

Oxidative Cyclization

Heating

2-Phenylbenzimidazole

Click to download full resolution via product page

Caption: Synthetic pathway for 2-phenylbenzimidazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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